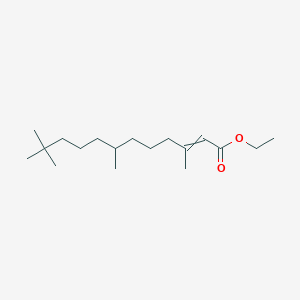
Ethyl 3,7,11,11-tetramethyldodec-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,7,11,11-tetramethyldodec-2-enoate is a chemical compound known for its unique structure and properties. It is an ester derived from dodecenoic acid and ethanol. This compound is characterized by its long carbon chain and multiple methyl groups, which contribute to its distinct chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,7,11,11-tetramethyldodec-2-enoate typically involves the esterification of dodecenoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond . The reaction can be represented as follows:
Dodecenoic acid+EthanolH2SO4Ethyl 3,7,11,11-tetramethyldodec-2-enoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess ethanol and efficient separation techniques to remove water and unreacted starting materials .
化学反应分析
Types of Reactions
Ethyl 3,7,11,11-tetramethyldodec-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or different esters.
科学研究应用
Ethyl 3,7,11,11-tetramethyldodec-2-enoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and related reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用机制
The mechanism by which ethyl 3,7,11,11-tetramethyldodec-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Ethyl dodec-2-enoate: Similar structure but lacks the multiple methyl groups.
Methyl 3,7,11,15-tetramethylhexadec-2-enoate: Similar ester but with a longer carbon chain and additional methyl groups.
Uniqueness
Ethyl 3,7,11,11-tetramethyldodec-2-enoate is unique due to its specific arrangement of methyl groups and the length of its carbon chain.
属性
CAS 编号 |
55143-93-6 |
|---|---|
分子式 |
C18H34O2 |
分子量 |
282.5 g/mol |
IUPAC 名称 |
ethyl 3,7,11,11-tetramethyldodec-2-enoate |
InChI |
InChI=1S/C18H34O2/c1-7-20-17(19)14-16(3)11-8-10-15(2)12-9-13-18(4,5)6/h14-15H,7-13H2,1-6H3 |
InChI 键 |
FPIISEAYAGWGNX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C(C)CCCC(C)CCCC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















